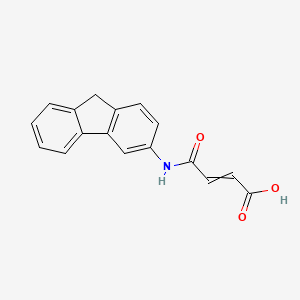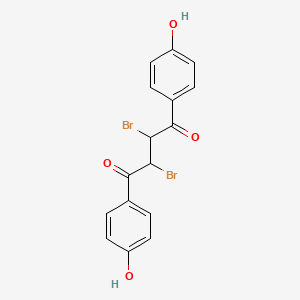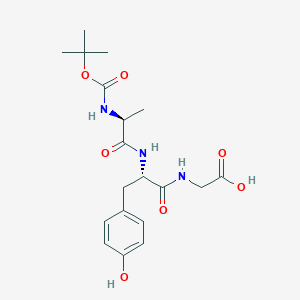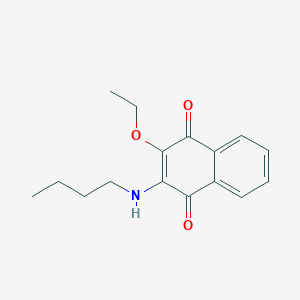
2-(Butylamino)-3-ethoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylamino)-3-ethoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and dye manufacturing
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-3-ethoxynaphthalene-1,4-dione typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with butylamine and ethyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylamino)-3-ethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The ethoxy and butylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2-(Butylamino)-3-ethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the manufacturing of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-(Butylamino)-3-ethoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cell damage. This property is exploited in its potential anticancer activity, where it induces apoptosis in cancer cells. The molecular targets and pathways involved include the mitochondrial pathway and the activation of caspases.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile
- 2-(Butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile
Comparison
Compared to similar compounds, 2-(Butylamino)-3-ethoxynaphthalene-1,4-dione exhibits unique properties due to the presence of the naphthoquinone core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The ethoxy and butylamino groups further enhance its solubility and interaction with biological targets.
Propiedades
Número CAS |
5397-92-2 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
2-(butylamino)-3-ethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C16H19NO3/c1-3-5-10-17-13-14(18)11-8-6-7-9-12(11)15(19)16(13)20-4-2/h6-9,17H,3-5,10H2,1-2H3 |
Clave InChI |
FKJDWIZKUFDYKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


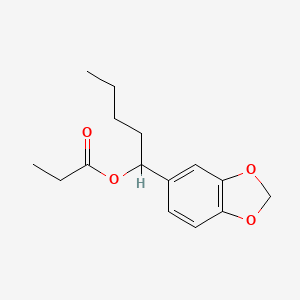
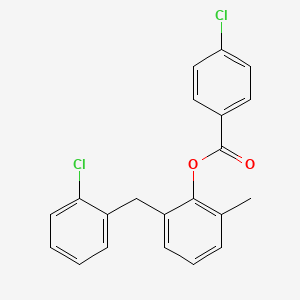
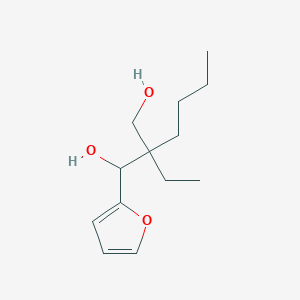
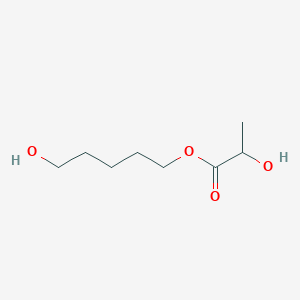


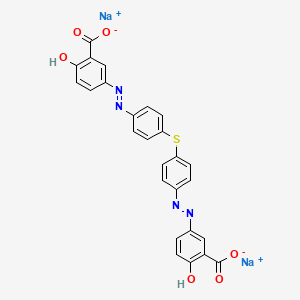
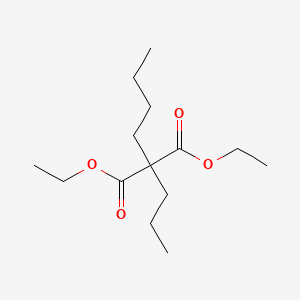
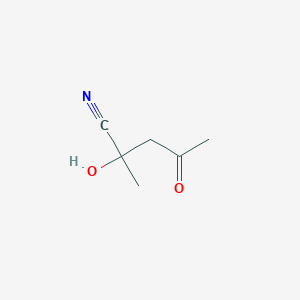
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)

